molecular formula C11H10F3NO3 B6354375 Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% CAS No. 154617-32-0

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97%

Cat. No. B6354375
CAS RN: 154617-32-0
M. Wt: 261.20 g/mol
InChI Key: GBFZBKZEKWBFJE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate (MTFPA) is an organic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound with a molecular weight of 246.27 g/mol. MTFPA has a wide range of applications in the laboratory and is used in various biochemical and physiological studies.

Scientific Research Applications

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% is widely used in scientific research, particularly in biochemical and physiological studies. It has been used to study the structure and function of proteins and enzymes, to investigate the effect of drugs on cell signaling pathways, and to study the structure and function of DNA and RNA. It has also been used to study the structure and function of cell membranes and to investigate the effects of drugs on the nervous system.

Mechanism of Action

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% is believed to interact with proteins and enzymes by forming an ionic bond with a specific amino acid, such as lysine. This interaction modifies the structure and function of the protein or enzyme, resulting in a change in its activity.
Biochemical and Physiological Effects
Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to alter the structure and function of proteins, and to affect the expression of certain genes. It has also been shown to alter the activity of certain hormones and to affect the activity of certain neurotransmitters.

Advantages and Limitations for Lab Experiments

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% has several advantages for use in laboratory experiments. It is a non-toxic compound that is easy to synthesize, and it has a wide range of applications in biochemical and physiological studies. However, it is not suitable for use in drug development, as it does not penetrate cell membranes and does not interact with target molecules.

Future Directions

There are a number of potential future directions for the use of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% in scientific research. It could be used to study the structure and function of proteins and enzymes in more detail, to investigate the effects of drugs on cell signaling pathways, and to study the structure and function of DNA and RNA. It could also be used to study the effects of drugs on the nervous system, to investigate the effects of environmental toxins on cell function, and to study the effects of drugs on the immune system. Additionally, it could be used to study the effects of drugs on cancer cells and to investigate the effects of drugs on the aging process.

Synthesis Methods

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% can be synthesized using a number of methods. The most common method is to react 3-trifluoromethyl-2-phenylalanine with formyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields a mixture of Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate, 97% and its isomers, which can be separated by column chromatography.

properties

IUPAC Name

methyl (2S)-3,3,3-trifluoro-2-formamido-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO3/c1-18-9(17)10(15-7-16,11(12,13)14)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFZBKZEKWBFJE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C(F)(F)F)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@](C1=CC=CC=C1)(C(F)(F)F)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101139366
Record name Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,3,3-trifluoro-N-formyl-2-phenylalaninate

CAS RN

1272755-50-6
Record name Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetic acid, α-(formylamino)-α-(trifluoromethyl)-, methyl ester, (αS)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101139366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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